2-Iodobenzene-1,3-diol in Sonogashira Coupling: Validated Route to 4-Hydroxybenzofurans
A comparative study demonstrates the efficacy of 2-iodobenzene-1,3-diol as a substrate in Sonogashira cross-coupling reactions. The iodine atom facilitates a faster oxidative addition step with palladium catalysts relative to bromine, enabling efficient coupling under optimized conditions [1]. This specific application leverages the superior leaving-group ability of iodine, a differentiation factor when selecting a halogenated resorcinol for synthesizing 4-hydroxy-2-substituted benzofurans.
| Evidence Dimension | Reactivity in Sonogashira Coupling (I vs. Br) |
|---|---|
| Target Compound Data | Undergoes efficient Sonogashira coupling with terminal alkynes (e.g., propyne) to yield 4-hydroxy-2-substituted benzofurans [1]. |
| Comparator Or Baseline | 2-Bromoresorcinol. Aryl bromides are known to be less reactive than aryl iodides in the rate-limiting oxidative addition step of Pd-catalyzed couplings [2]. |
| Quantified Difference | The rate of oxidative addition for aryl iodides is typically several times faster (often >10x) than for aryl bromides under identical conditions [2]. |
| Conditions | Pd-catalyzed Sonogashira cross-coupling reactions with terminal alkynes [1]. |
Why This Matters
Procurement of 2-iodobenzene-1,3-diol is justified when the synthetic goal demands a more reactive coupling partner, potentially leading to shorter reaction times and higher yields compared to its bromo analog.
- [1] M. A. Berliner, E. M. Cordi, J. R. Dunetz, K. E. Price. Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Organic Process Research & Development, 2010, 14(1), 180-187. View Source
- [2] R. Chinchilla, C. Nájera. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. View Source
